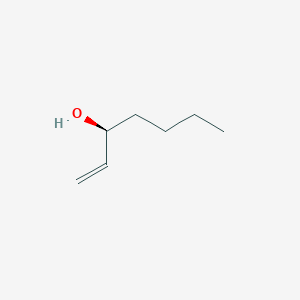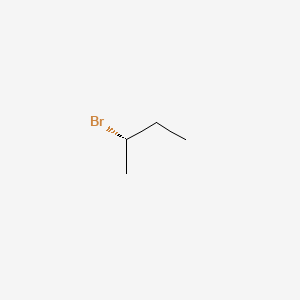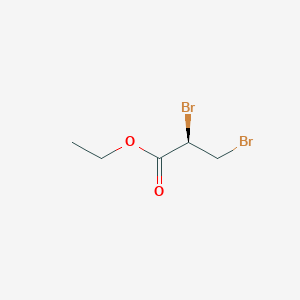
(2S)-2-ethylbutanedioyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-ethylbutanedioyl dichloride is an organic compound with the molecular formula C6H8Cl2O2 It is a derivative of butanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-ethylbutanedioyl dichloride typically involves the chlorination of (2S)-2-ethylbutanedioic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions often include refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
(2S)-2-ethylbutanedioic acid+2SOCl2→(2S)-2-ethylbutanedioyl dichloride+2SO2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the acid and chlorinating agent are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the exposure to hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-ethylbutanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (2S)-2-ethylbutanedioic acid and hydrochloric acid.
Reduction: It can be reduced to (2S)-2-ethylbutanediol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to neutralize the HCl formed during the reaction.
Water: Hydrolysis occurs readily at room temperature.
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
(2S)-2-ethylbutanedioic acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
(2S)-2-ethylbutanedioyl dichloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in drug development as a building block for active pharmaceutical ingredients.
Industry: Used in the production of polymers and resins due to its reactivity with nucleophiles.
Mecanismo De Acción
The mechanism of action of (2S)-2-ethylbutanedioyl dichloride involves its reactivity with nucleophiles. The chlorine atoms are good leaving groups, making the compound highly reactive towards nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-methylbutanedioyl dichloride
- (2S)-2-propylbutanedioyl dichloride
- (2S)-2-isobutylbutanedioyl dichloride
Uniqueness
(2S)-2-ethylbutanedioyl dichloride is unique due to its specific ethyl substitution, which can influence the steric and electronic properties of the compound. This uniqueness can affect its reactivity and the types of products formed in chemical reactions, making it a valuable compound in synthetic chemistry.
Propiedades
IUPAC Name |
(2S)-2-ethylbutanedioyl dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-4(6(8)10)3-5(7)9/h4H,2-3H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKCVVFQGHCLIP-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3S)-3-hydroxy-2,2,4-trimethylpentyl] 2-methylpropanoate](/img/structure/B8253486.png)
![[(2S)-2-ethylhexyl] 2-methylprop-2-enoate](/img/structure/B8253493.png)
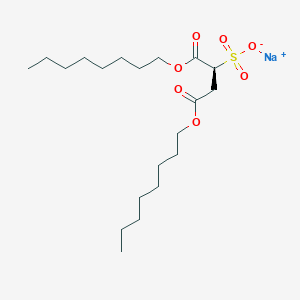
![[(2S)-1,4,7,10-tetraoxacyclododec-2-yl]methanol](/img/structure/B8253519.png)
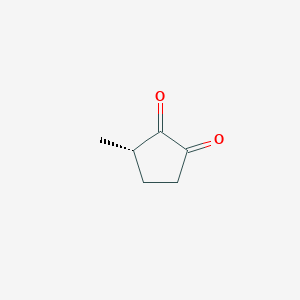
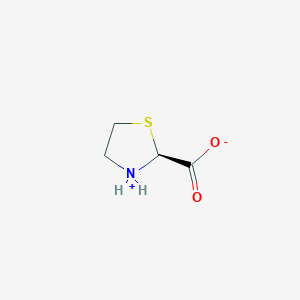
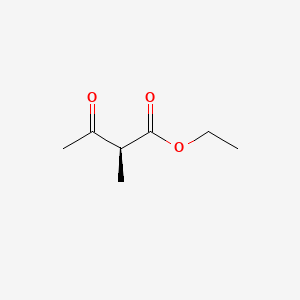



![2-[(2S)-butan-2-yl]-1,3-thiazole](/img/structure/B8253580.png)
